molecular formula C10H9BrN2O3 B13179558 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one

4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one

Cat. No.: B13179558
M. Wt: 285.09 g/mol
InChI Key: BVZXHEKNPBPJJG-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrN2O3 It is a derivative of pyrrolidinone, featuring a bromine and nitro group attached to a phenyl ring

Preparation Methods

The synthesis of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 4-(4-bromo-3-aminophenyl)pyrrolidin-2-one .

Scientific Research Applications

4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its bromine and nitro groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one include:

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

4-(4-bromo-3-nitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrN2O3/c11-8-2-1-6(3-9(8)13(15)16)7-4-10(14)12-5-7/h1-3,7H,4-5H2,(H,12,14)

InChI Key

BVZXHEKNPBPJJG-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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